5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S889212
CAS No.
1228666-22-5
M.F
C17H25F3N2Si
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrro...

CAS Number

1228666-22-5

Product Name

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

tri(propan-2-yl)-[5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]silane

Molecular Formula

C17H25F3N2Si

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C17H25F3N2Si/c1-11(2)23(12(3)4,13(5)6)22-8-7-14-9-15(17(18,19)20)10-21-16(14)22/h7-13H,1-6H3

InChI Key

GESOHXDEZSURSM-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic organic compound characterized by its unique structure that includes a trifluoromethyl group and a triisopropylsilyl substituent. The compound has a molecular formula of C17H25F3N2SiC_{17}H_{25}F_{3}N_{2}Si and a molecular weight of 342.47 g/mol. It is recognized for its potential applications in medicinal chemistry and material science due to its distinctive electronic and steric properties, which are influenced by the trifluoromethyl and silyl groups attached to the pyrrolo[2,3-b]pyridine core .

  • Medicinal Chemistry

    The presence of the trifluoromethyl group and the pyrrolo[2,3-b]pyridine core suggests potential for this molecule to be a scaffold for drug development. Trifluoromethyl groups can improve the drug-likeness of molecules by enhancing their metabolic stability and membrane permeability []. Pyrrolo[2,3-b]pyridines are a class of heterocyclic compounds with diverse biological activities, including antitumor, antibacterial, and antifungal properties [].

  • Organic Synthesis

    The triisopropylsilyl group (Si(iPr)3) is a common protecting group in organic synthesis. It can be used to protect a reactive amine group while allowing further functionalization of the molecule. The presence of this group suggests that 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may be an intermediate in the synthesis of more complex molecules with potential biological or material science applications.

  • Material Science

    Heterocyclic compounds containing fluorine atoms are of interest for material science applications due to their unique electronic properties. The trifluoromethyl group in 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine could potentially influence the conductivity, thermal stability, or other properties of materials derived from this molecule.

The chemical reactivity of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be attributed to its functional groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance electrophilicity in reactions such as nucleophilic substitutions. The triisopropylsilyl group provides stability and can act as a protecting group in synthetic pathways. This compound may undergo various reactions including:

  • Nucleophilic substitutions: The pyridine nitrogen can participate in nucleophilic attack.
  • Electrophilic aromatic substitutions: The electron-deficient nature of the aromatic system allows for substitution reactions.
  • Deprotection reactions: The triisopropylsilyl group can be removed under acidic or fluoride conditions to reveal reactive sites for further functionalization .

The synthesis of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common strategies include:

  • Formation of the pyrrolo[2,3-b]pyridine core: This may involve cyclization reactions starting from appropriate precursors.
  • Introduction of the trifluoromethyl group: This can be achieved through methods such as nucleophilic substitution using trifluoromethylating agents.
  • Silylation: The triisopropylsilyl group can be added via silylation reactions using triisopropylsilyl chloride or similar reagents under basic conditions .

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine finds applications in various fields:

  • Pharmaceutical development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Material science: The compound's electronic properties make it suitable for use in advanced materials such as organic semiconductors or sensors.
  • Chemical research: It serves as a valuable intermediate for synthesizing more complex molecules in organic chemistry .

Interaction studies involving 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors involved in critical biological processes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, including:

  • 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: This compound has an iodine substituent instead of a hydrogen at the 4-position and may exhibit different reactivity and biological activity due to the presence of iodine .
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: This derivative includes a carboxylic acid functional group that could enhance solubility and alter biological interactions compared to the original compound .
Compound NameStructural FeaturesUnique Characteristics
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineTrifluoromethyl and triisopropylsilyl groupsPotential anticancer activity
4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineIodine substituentDifferent reactivity due to iodine
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acidCarboxylic acid groupEnhanced solubility

The uniqueness of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of functional groups that may impart distinct electronic properties and biological activities compared to these similar compounds.

Wikipedia

5-(Trifluoromethyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-16

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